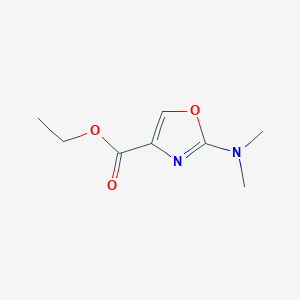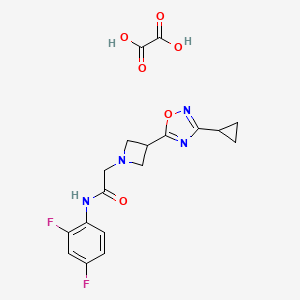
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,4-difluorophenyl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,4-difluorophenyl)acetamide oxalate is a useful research compound. Its molecular formula is C18H18F2N4O6 and its molecular weight is 424.361. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,4-difluorophenyl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,4-difluorophenyl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Azetidinones and 1,3,4-oxadiazoles are known for their antibacterial properties. Studies involving the synthesis of these compounds and their derivatives often highlight their potential as antibacterial agents. For example, the synthesis of 4-oxo-thiazolidines and 2-oxo-azetidines has been explored for their antibacterial activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The structure-activity relationship (SAR) studies of these compounds have been conducted to understand how different substituents affect their hydrophobicity or steric bulk, which in turn influences their antibacterial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).
Enzyme Inhibition and Molecular Docking
The biological assessment of oxadiazole derivatives has been conducted to evaluate their enzyme inhibition potential. These studies often involve molecular docking and binding analysis to understand the interaction of these compounds with biological targets, such as enzymes and proteins. For instance, derivatives containing the 1,3,4-oxadiazole moiety have been screened for their antibacterial and enzyme inhibition potential, supported by molecular docking and BSA binding studies to elucidate their mode of action at the molecular level (Virk et al., 2023).
Synthesis of β-Lactams
The preparation of β-lactams from carbamoyl radicals derived from oxime oxalate amides represents another area of application. These studies focus on the synthesis of molecules incorporating N-benzyl-N-alkenyl amides linked with acetone oxime or benzaldoxime units, leading to the development of compounds with potential pharmaceutical applications (Scanlan, Slawin, & Walton, 2004).
Antimicrobial and Enzyme Inhibitory Activities
The synthesis and evaluation of novel thiazolidinone and acetidinone derivatives for their antimicrobial activity highlight the broad spectrum of research focusing on developing new therapeutic agents. These compounds have been synthesized and screened for their activity against various microorganisms, demonstrating the potential of these structural motifs in drug discovery (Mistry, Desai, & Intwala, 2009).
Propriétés
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(2,4-difluorophenyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O2.C2H2O4/c17-11-3-4-13(12(18)5-11)19-14(23)8-22-6-10(7-22)16-20-15(21-24-16)9-1-2-9;3-1(4)2(5)6/h3-5,9-10H,1-2,6-8H2,(H,19,23);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLULTTLSUKYHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=C(C=C(C=C4)F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,4-difluorophenyl)acetamide oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine](/img/structure/B2538718.png)
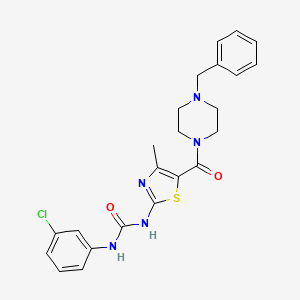
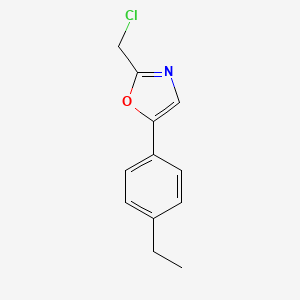
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2538721.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B2538725.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-chloropropanamide](/img/structure/B2538728.png)
![3-(3-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2538729.png)
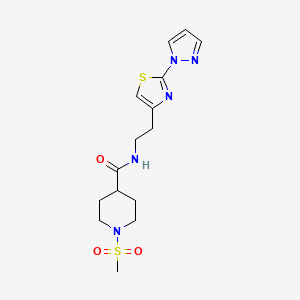
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbenzenesulfonamide](/img/structure/B2538736.png)
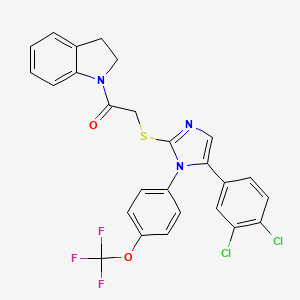
![1-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2538738.png)
![3-Methoxy-4-[(4-methyl-2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2538739.png)
